molecular formula C17H25BrO B1661026 11-Bromo-1-phenylundecan-1-one CAS No. 87305-70-2

11-Bromo-1-phenylundecan-1-one

Cat. No.: B1661026
CAS No.: 87305-70-2
M. Wt: 325.3 g/mol
InChI Key: LUARYUYAVNFFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Bromo-1-phenylundecan-1-one is a brominated aromatic ketone with a linear 11-carbon chain. Its molecular formula is C₁₇H₂₃BrO, featuring a phenyl group at the terminal ketone position (C1) and a bromine atom at the opposite end (C11). It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its dual functional groups .

Properties

CAS No.

87305-70-2

Molecular Formula

C17H25BrO

Molecular Weight

325.3 g/mol

IUPAC Name

11-bromo-1-phenylundecan-1-one

InChI

InChI=1S/C17H25BrO/c18-15-11-6-4-2-1-3-5-10-14-17(19)16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2

InChI Key

LUARYUYAVNFFTN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCCCBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 11-Bromo-1-phenylundecan-1-one, differing in functional groups, chain length, or substitution patterns. Key comparisons include physicochemical properties, synthetic routes, and applications.

1-Bromo-11-phenylundecane (CAS 101025-08-5)

  • Molecular Formula : C₁₇H₂₇Br
  • Molecular Weight : 311.3 g/mol
  • Properties : Higher hydrophobicity (XLogP3 = 8.1) due to the absence of polar groups.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation. Lacks ketone-mediated reactivity, limiting its utility in nucleophilic additions .

11-Bromoundecan-1-ol (CAS 1611-56-9)

  • Molecular Formula : C₁₁H₂₃BrO
  • Molecular Weight : 251.20 g/mol
  • Functional Groups : Primary alcohol (-OH) at C1 and bromide at C11.
  • Properties : Boiling point ~175–180°C (estimated), moderate solubility in polar solvents (Log S = -3.8).
  • Synthesis: Prepared via bromination of undecanol or reaction of triphenylphosphine with diethyl methylenecarboxylate in THF under inert conditions .
  • Applications : Intermediate in surfactants or lipid-based drug delivery systems. The hydroxyl group enables esterification, contrasting with the ketone’s electrophilicity in the target compound .

11-Bromoundecanoic Acid (CAS 2834-05-1)

  • Molecular Formula : C₁₁H₂₁BrO₂
  • Molecular Weight : 265.19 g/mol
  • Functional Groups : Carboxylic acid (-COOH) at C1 and bromide at C11.
  • Properties : High acidity (pKa ~4.5–5.0), enhanced water solubility compared to the ketone derivative.
  • Applications : Used in polymer chemistry (e.g., biodegradable polyesters) and as a surfactant precursor. The carboxylic acid enables salt formation, unlike the neutral ketone .

11-Bromo-1-undecene (CAS 7766-50-9)

  • Molecular Formula : C₁₁H₂₁Br
  • Molecular Weight : 233.19 g/mol
  • Functional Groups : Terminal alkene and bromide at C11.
  • Properties : Density = 1.063 g/mL; reactive toward electrophilic additions (e.g., hydrohalogenation).
  • Applications : Building block for olefin metathesis or radical polymerization. The alkene’s reactivity diverges from the ketone’s electrophilic nature .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP3 Key Applications
This compound C₁₇H₂₃BrO 315.27 Ketone, Bromide, Phenyl 6.2 Pharmaceutical intermediates
1-Bromo-11-phenylundecane C₁₇H₂₇Br 311.30 Bromide, Phenyl 8.1 Cross-coupling reactions
11-Bromoundecan-1-ol C₁₁H₂₃BrO 251.20 Alcohol, Bromide 3.5 Surfactants, lipid carriers
11-Bromoundecanoic acid C₁₁H₂₁BrO₂ 265.19 Carboxylic Acid, Bromide 3.8 Biodegradable polymers
11-Bromo-1-undecene C₁₁H₂₁Br 233.19 Alkene, Bromide 5.0 Polymerization, metathesis reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.